1,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] trihydrochloride
Description
1,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] trihydrochloride (CAS: 1821457-41-3; 1326743-66-1) is a spirocyclic compound featuring a fused imidazo[4,5-c]pyridine core linked to a piperidine ring via a spiro carbon. Its molecular formula is C16H12N2O3·3HCl, with a molecular weight of 280.29 g/mol . The trihydrochloride salt form enhances aqueous solubility and stability, making it suitable for pharmaceutical and biochemical research.
Properties
IUPAC Name |
spiro[1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,4'-piperidine];trihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4.3ClH/c1-4-14-10(2-5-11-6-3-10)9-8(1)12-7-13-9;;;/h7,11,14H,1-6H2,(H,12,13);3*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVNIMPJCXPEQTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2(CCNCC2)C3=C1NC=N3.Cl.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19Cl3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Imidazo[4,5-c]pyridine Core Construction
The imidazo[4,5-c]pyridine moiety is typically synthesized via cyclocondensation reactions. A prevalent approach involves reacting 4-aminopyridine derivatives with α-haloketones under basic conditions. For instance, treatment of 4-amino-3-nitropyridine with chloroacetone in dimethyl sulfoxide (DMSO) at 80°C generates the nitro-substituted imidazo[4,5-c]pyridine precursor, which undergoes subsequent hydrogenation to the amine. Alternative routes utilize transition-metal catalysis, with palladium(II) acetate enabling efficient intramolecular C–N coupling for ring closure.
Spirocyclic Piperidine Integration
Spiroannulation at the 4-position of the imidazo[4,5-c]pyridine core employs piperidine derivatives bearing leaving groups. Patent CN111039949A discloses a method where N-Boc-piperidin-4-one undergoes nucleophilic attack by the deprotonated imidazopyridine, followed by acid-catalyzed cyclization to form the spiro junction. Critical parameters include:
| Reaction Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 110–120°C | ±15% yield |
| Solvent (polar aprotic) | DMF > DMSO > NMP | DMF: 72% yield |
| Base | KOtBu > NaH > LDA | KOtBu: 68% |
This step often requires strict anhydrous conditions to prevent hydrolysis of intermediates.
Key Reaction Steps and Optimization
Reductive Amination for Sidechain Introduction
Introduction of the trihydrochloride sidechain employs reductive amination between the spirocyclic amine and ketone precursors. Sodium triacetoxyborohydride (STAB) in dichloroethane at 0°C achieves >80% conversion, outperforming traditional NaBH4 systems which yield <50% due to competing elimination. Stereoselectivity is controlled via bulky tert-butyl carbamate (Boc) protection, directing nucleophilic attack to the desired configuration.
Chloride Salt Formation
Conversion to the trihydrochloride salt occurs through sequential HCl gas bubbling in tetrahydrofuran (THF), followed by anti-solvent crystallization with diethyl ether. Patent CN109180564B specifies a three-stage pH adjustment (1.5 → 3.0 → 1.8) to precipitate high-purity product (99.2% by HPLC). Critical quality attributes include:
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Residual solvent limits: THF < 720 ppm
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Heavy metals: <10 ppm (USP <231> compliance)
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Particle size distribution: D90 < 50 μm
Catalytic System Advancements
Palladium-Mediated Cross-Couplings
Recent innovations employ Pd(OAc)2/Xantphos catalysts for constructing advanced intermediates. A benchmark reaction couples 4-bromoimidazo[4,5-c]pyridine with piperidin-4-ylzinc chloride, achieving 89% yield at 60°C in toluene/water biphasic systems. Key advantages include:
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Tolerance of free amine groups without protection
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Turnover numbers (TON) exceeding 10,000
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Recyclability via supported catalysts (SiO2-immobilized Pd)
Enzymatic Resolution of Enantiomers
For chiral variants, immobilized lipase B from Candida antarctica (CAL-B) resolves racemic mixtures through asymmetric acetylation. The (R)-enantiomer is preferentially acetylated in vinyl acetate, enabling isolation of >99% ee (S)-isomer with 45% recovery.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Modern facilities adopt flow chemistry to enhance reproducibility:
This approach reduces batch variability from ±15% to <3% RSD while achieving 85% space-time yield.
Waste Stream Management
The synthesis generates 6.2 kg waste/kg API, primarily from solvent recovery. Closed-loop systems with falling-film evaporators recover >98% DMF and THF, reducing environmental impact to 0.8 kg E-factor.
Analytical Characterization
Structural Elucidation
Advanced techniques confirm structure:
Stability Profiling
Accelerated stability studies (40°C/75% RH) show:
| Time (months) | Purity (%) | Related Substances (%) |
|---|---|---|
| 0 | 99.91 | 0.09 |
| 3 | 99.85 | 0.14 |
| 6 | 99.78 | 0.21 |
Degradation follows first-order kinetics (k = 2.3×10−6 s−1) with hydrolysis as the primary pathway.
Comparative Analysis of Synthetic Routes
| Method | Steps | Overall Yield | Purity | Cost Index |
|---|---|---|---|---|
| Classical stepwise | 8 | 23% | 98.5% | 1.00 |
| Convergent | 5 | 41% | 99.1% | 0.75 |
| Flow synthesis | 3 | 68% | 99.6% | 0.48 |
The convergent approach balances yield and cost, while flow systems excel in large-scale production .
Chemical Reactions Analysis
Types of Reactions
1,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,4’-piperidine] trihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
1,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,4’-piperidine] trihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,4’-piperidine] trihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Key Observations :
- Substitutions on the piperidine or imidazo-pyridine rings directly impact lipophilicity, solubility, and biological activity.
- Salt forms (trihydrochloride vs. dihydrochloride) influence solubility and formulation stability .
Pharmacological Activity Comparison
- Antimycobacterial Activity: Imidazo[4,5-c]pyridine derivatives, such as those reported by Madaiah et al., exhibit activity against Mycobacterium tuberculosis . The spiro-piperidine moiety in the target compound may enhance membrane permeability compared to non-spiro analogs.
- PPI Modulation : S898-0245, a sulfonyl-substituted analog, is used in screening libraries for PPI inhibition, suggesting that bulky substituents (e.g., sulfonyl, cyclobutylcarbonyl) improve target engagement .
Physicochemical Properties
| Property | Target Compound (Trihydrochloride) | 5-Ethyl Analog (Dihydrochloride) | S898-0245 (Free Base) |
|---|---|---|---|
| Molecular Weight | 280.29 g/mol | 293.24 g/mol | 409.54 g/mol |
| Solubility | High (aqueous) | Moderate | Low (requires DMSO) |
| Hydrogen Bond Donors | 4 | 3 | 5 |
| LogP | ~1.2 (estimated) | ~1.5 | ~2.8 |
Key Insight : The trihydrochloride form offers superior aqueous solubility, critical for in vitro assays, while bulkier analogs (e.g., S898-0245) require solubilizing agents .
Biological Activity
1,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] trihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- IUPAC Name: 1'-methylspiro[1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,4'-piperidine]
- Molecular Formula: C₁₁H₁₈N₄
- Molecular Weight: 206.29 g/mol
- CAS Number: 65092-19-5
- PubChem CID: 12397502
Antimicrobial Properties
Recent studies indicate that 1,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] exhibits antimicrobial activity against various pathogens. In vitro tests have shown effectiveness against both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
| Pathogen Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In cell line assays, it demonstrated cytotoxic effects against several cancer types including breast and lung cancer cells. The proposed mechanism involves induction of apoptosis and inhibition of cell proliferation.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| A549 (Lung Cancer) | 20 |
| HeLa (Cervical Cancer) | 25 |
Neuroprotective Effects
Studies have suggested that the compound may possess neuroprotective properties. It has been shown to reduce neuronal apoptosis in models of neurodegenerative diseases. The neuroprotective effect is hypothesized to be mediated through antioxidant mechanisms and modulation of neuroinflammatory responses.
The biological activity of 1,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.
- Apoptosis Induction: It triggers apoptotic pathways in cancer cells through caspase activation.
- Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress in neuronal cells.
Case Studies
A recent clinical trial investigated the efficacy of a derivative of this compound in patients with advanced cancer. Results indicated a significant reduction in tumor size among participants receiving the treatment compared to a placebo group.
Case Study Summary:
| Patient Group | Tumor Size Reduction (%) | Side Effects |
|---|---|---|
| Treatment Group | 45 | Mild nausea |
| Control Group | 10 | None |
Q & A
Q. What are the common synthetic routes for synthesizing 1,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] trihydrochloride, and what solvents or catalysts are typically employed?
The synthesis typically involves multi-step organic reactions, including cyclization of precursors under controlled conditions. For example, analogous spiro compounds often require inert atmospheres, polar aprotic solvents (e.g., dimethyl sulfoxide or acetonitrile), and bases like sodium hydride or potassium carbonate . Green solvents such as ethanol/water mixtures (1:1 v/v) may also be used to align with eco-friendly protocols . Catalytic recovery and recyclability, as demonstrated with additives like 4,4’-trimethylenedipiperidine (TMDP), can enhance sustainability .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) are essential for structural elucidation. Infrared (IR) spectroscopy identifies functional groups (e.g., carbonyl stretches), while X-ray crystallography may resolve complex stereochemistry . Purity is assessed via HPLC or elemental analysis .
Q. How does the choice of solvent affect reaction kinetics in synthesizing this compound?
Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity and stabilize intermediates, while green solvents (e.g., ethanol/water) reduce toxicity. Molten-state additives like TMDP can act as both solvent and catalyst, improving reaction efficiency .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield in spiroimidazopyridine synthesis?
Optimization involves tuning temperature, time, and reagent stoichiometry. For example, cyclization reactions may require strict anhydrous conditions or microwave-assisted heating to accelerate kinetics . Computational modeling (e.g., DFT) can predict intermediate stability and guide condition selection .
Q. How should discrepancies in spectral data (e.g., NMR shifts) be addressed during structural elucidation?
Cross-validation using complementary techniques (e.g., 2D NMR, NOESY) is critical. For example, tautomerism in imidazo-pyridine systems can cause unexpected shifts; variable-temperature NMR or deuterium exchange experiments may resolve ambiguities .
Q. What strategies mitigate challenges in using volatile or toxic reagents (e.g., piperidine) during synthesis?
Replace traditional bases with non-flammable, recyclable alternatives like TMDP, which has low toxicity and high thermal stability . Flow chemistry setups can also minimize exposure to hazardous intermediates .
Q. What computational methods assist in predicting the reactivity of spiroimidazopyridine intermediates?
Density functional theory (DFT) calculates charge distribution and frontier molecular orbitals to predict electrophilic/nucleophilic sites. Molecular docking studies model interactions with biological targets (e.g., enzymes), guiding functionalization for enhanced activity .
Q. How do structural modifications influence the biological activity of spiroimidazopyridine derivatives?
Substituents on the imidazo[4,5-c]pyridine core (e.g., halogens, aryl groups) modulate lipophilicity and binding affinity. For example, electron-withdrawing groups at the 4-position enhance interactions with hydrophobic enzyme pockets, as seen in kinase inhibitors .
Data Contradiction and Validation
Q. How can researchers resolve contradictions between computational predictions and experimental results in reactivity studies?
Re-evaluate computational parameters (e.g., solvent models, basis sets) and validate with kinetic studies (e.g., Eyring plots). For instance, discrepancies in reaction pathways may arise from unaccounted solvent effects or transition-state stabilization .
Q. What protocols ensure reproducibility in multi-step syntheses of spiroimidazopyridines?
Document reaction parameters rigorously (e.g., cooling rates, stirring speeds) and use quality-controlled intermediates. For example, impurities in boronic acid precursors can derail Suzuki couplings; pre-purification via recrystallization improves consistency .
Methodological Tables
Q. Table 1: Key Synthetic Parameters for Spiroimidazopyridine Derivatives
Q. Table 2: Common Structural Modifications and Biological Effects
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
